molecular formula C9H11N3O B1517575 5-amino-2,3-dihydro-1H-indole-1-carboxamide CAS No. 1019534-31-6

5-amino-2,3-dihydro-1H-indole-1-carboxamide

Cat. No. B1517575
CAS RN: 1019534-31-6
M. Wt: 177.2 g/mol
InChI Key: DTPBNLLSZZKGPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-amino-2,3-dihydro-1H-indole-1-carboxamide” is a chemical compound with the molecular formula C9H11N3O . It is a derivative of indole, a heterocyclic aromatic organic compound that has been widely studied for its potential biological activities .


Molecular Structure Analysis

The molecular structure of “5-amino-2,3-dihydro-1H-indole-1-carboxamide” is based on the indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The specific 3D structure of this compound can be viewed using specialized software .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-amino-2,3-dihydro-1H-indole-1-carboxamide” are not well-documented in the literature . Further studies would be needed to fully characterize these properties.

Scientific Research Applications

Role in Synthesis of Indole Derivatives

Indole derivatives, including “5-amino-2,3-dihydro-1H-indole-1-carboxamide”, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years for their potential in the treatment of various disorders .

Biologically Active Compounds

Indole derivatives are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . They show various biologically vital properties .

Antiviral Activity

Some indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported to have inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory properties . This makes them useful in the treatment of conditions characterized by inflammation .

Anticancer Activity

Indole derivatives, including “5-amino-2,3-dihydro-1H-indole-1-carboxamide”, have shown promise in the treatment of cancer . They have been found to inhibit the growth of cancer cells and slow tumor progression .

Antioxidant Activity

Indole derivatives also exhibit antioxidant activity . This means they can neutralize harmful free radicals in the body, potentially preventing or slowing damage to cells .

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties . This makes them potentially useful in the treatment of various bacterial and fungal infections .

Antidiabetic Activity

Some indole derivatives have shown potential in the treatment of diabetes . They have been found to possess antidiabetic properties, making them a potential therapeutic option for this condition .

Safety and Hazards

The safety and hazards associated with “5-amino-2,3-dihydro-1H-indole-1-carboxamide” are not well-documented in the literature . As with any chemical compound, appropriate safety precautions should be taken when handling this compound to minimize potential risks.

Future Directions

The future directions for research on “5-amino-2,3-dihydro-1H-indole-1-carboxamide” could include further studies on its synthesis, reactivity, mechanism of action, and biological activity. In particular, studies investigating its potential therapeutic applications could be of great interest .

properties

IUPAC Name

5-amino-2,3-dihydroindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-7-1-2-8-6(5-7)3-4-12(8)9(11)13/h1-2,5H,3-4,10H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPBNLLSZZKGPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-2,3-dihydro-1H-indole-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-2,3-dihydro-1H-indole-1-carboxamide
Reactant of Route 2
Reactant of Route 2
5-amino-2,3-dihydro-1H-indole-1-carboxamide
Reactant of Route 3
Reactant of Route 3
5-amino-2,3-dihydro-1H-indole-1-carboxamide
Reactant of Route 4
5-amino-2,3-dihydro-1H-indole-1-carboxamide
Reactant of Route 5
5-amino-2,3-dihydro-1H-indole-1-carboxamide
Reactant of Route 6
5-amino-2,3-dihydro-1H-indole-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.